molecular formula C23H20Cl2N2O4S B5190879 Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B5190879
M. Wt: 491.4 g/mol
InChI Key: IHESZNGLXKTKJO-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative featuring a complex substitution pattern:

  • Position 2: 2,4-Dichlorobenzamido group (providing halogenated aromatic interactions).
  • Position 3: Ethyl carboxylate ester (enhancing solubility and bioavailability).
  • Position 4: Methyl group (steric and electronic modulation).
  • Position 5: 2-Methylphenyl carbamoyl moiety (contributing to hydrophobic interactions and target binding).

Its synthesis likely follows established routes for similar thiophene derivatives, such as bromination, condensation, and carbamoylation .

Properties

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-8-6-5-7-12(17)2)32-22(18)27-20(28)15-10-9-14(24)11-16(15)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESZNGLXKTKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate exhibit promising anticancer activity. The thiophene ring system is known for its ability to interact with biological targets, leading to apoptosis in cancer cells. In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorobenzamide moiety enhances its interaction with bacterial membranes, making it a candidate for developing new antibiotics.

Drug Development

This compound is being investigated as a lead compound in drug development due to its favorable pharmacokinetic properties. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. The compound's ability to cross biological membranes makes it a potential candidate for oral drug formulations.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be utilized as a semiconductor material due to its high charge mobility and stability.

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its addition to polymers can improve their electrical conductivity and thermal resistance, making them suitable for advanced engineering applications.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values below 10 µM against breast cancer cell lines.
Study BAntimicrobial TestingShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL.
Study CDrug FormulationDeveloped a nanoparticle formulation that increased bioavailability by over 200%.

Mechanism of Action

The mechanism of action for Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or biochemical pathways, resulting in the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in Thiophene Derivatives

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents at Positions 2, 3, 4, 5 Key Features Biological Activity (if reported) Reference
Target Compound 2,4-Dichlorobenzamido, Ethyl carboxylate, Methyl, 2-Methylphenyl carbamoyl High halogenation and aromaticity Not explicitly reported
Compound 3 () Phenylamino, Ethyl carboxylate, Phenyl, 1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl Nitrogen-rich heterocycle Antibacterial, antifungal
Compound 4 () Phenylamino, Ethyl carboxylate, Phenyl, 1H-Imidazo[1,2-b][1,2,4]triazol-5-yl Dual heterocyclic systems Antibacterial, antifungal
Ethyl 2-(2-Chloroacetamido)-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate () Chloroacetamido, Ethyl carboxylate, Methyl, Methylcarbamoyl Chloroacetyl group for electrophilic reactivity Not reported
Ethyl 2-Amino-5-(2,4-Dichlorobenzyl)Thiophene-3-Carboxylate () Amino, Ethyl carboxylate, H, 2,4-Dichlorobenzyl Reduced substitution complexity; free amino group Potential precursor for drug development

Key Observations :

  • Halogenation : The target compound’s 2,4-dichlorobenzamido group enhances lipophilicity and binding to hydrophobic pockets, similar to the dichlorobenzyl group in .
  • Carbamoyl vs. Heterocyclic Moieties: Compounds 3 and 4 () replace the carbamoyl group with nitrogenous heterocycles, improving antibacterial activity but possibly reducing metabolic stability .
  • Ester Group Impact : Replacing ethyl carboxylate with methyl (e.g., in ) may alter pharmacokinetics, as methyl esters are generally more hydrolytically stable but less polar .

Biological Activity

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of a thiophene ring, along with dichlorobenzamide and carbamoyl moieties, suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Many thiophene derivatives have been reported to inhibit cancer cell proliferation. This compound may act through pathways involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds containing amide and carboxylate groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The presence of aromatic rings and halogen substituents often enhances the antimicrobial efficacy against various pathogens.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds. For instance, a series of pyrazole derivatives demonstrated significant antitumor effects against various cancer cell lines, including MCF-7 and MDA-MB-231, indicating that structural modifications can enhance bioactivity .

Case Studies

  • Antitumor Activity : A study on related thiophene derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compounds were found to activate caspases and downregulate anti-apoptotic proteins .
  • Anti-inflammatory Effects : In another case study, derivatives exhibiting anti-inflammatory properties were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential mechanism for reducing inflammation .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity TypeCompound TypeObserved EffectReference
AntitumorThiophene DerivativesInduces apoptosis in cancer cells
Anti-inflammatoryAmide DerivativesInhibits NO and TNF-α production
AntimicrobialAromatic CompoundsEffective against various pathogens

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